

Toxicological Profile of alpha-Fenchene: A Technical Whitepaper

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Compound of Interest		
Compound Name:	alpha-Fenchene	
Cat. No.:	B1205761	Get Quote

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Disclaimer: This document provides a summary of available toxicological information on **alphafenchene**. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. Therefore, this paper also includes data on the structurally similar monoterpene, alpha-pinene, to provide a contextual toxicological profile. This information should be interpreted with caution and is not a substitute for dedicated toxicological testing of **alpha-fenchene**.

Introduction to alpha-Fenchene

Alpha-fenchene (CAS No. 471-84-1) is a bicyclic monoterpene naturally occurring in various plants.[1][2] It is a colorless liquid with a camphor-like odor. While it is used in fragrance formulations, publicly available data on its toxicological properties are sparse. This whitepaper aims to consolidate the existing safety information for **alpha-fenchene** and provide a comparative toxicological assessment based on the more extensively studied isomer, alphapinene.

Hazard Identification of alpha-Fenchene

The primary source of toxicological information for **alpha-fenchene** comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications. These classifications indicate potential health and environmental hazards.



Table 1: GHS Hazard Classification for alpha-Fenchene

Hazard Class	Hazard Statement	Signal Word
Aspiration Hazard, Category 1	H304: May be fatal if swallowed and enters airways. [3][4][5]	Danger
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2	H411: Toxic to aquatic life with long lasting effects.[3][5]	No Signal Word
Serious Eye Damage/Eye Irritation, Category 2	H319: Causes serious eye irritation.[5]	Warning

Data compiled from multiple sources providing GHS classifications.[3][4][5]

Due to the lack of specific studies, no quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for **alpha-fenchene** are available in the public domain.

Toxicological Data of a Structurally Related Compound: alpha-Pinene

Given the limited data on **alpha-fenchene**, the toxicological profile of its structural isomer, alpha-pinene (CAS No. 80-56-8), is presented here to provide some insight into the potential hazards. It is crucial to note that while structurally similar, the toxicological properties of these two compounds may differ.

Acute Toxicity of alpha-Pinene

Alpha-pinene has been shown to have moderate acute oral toxicity. In studies with rats, the oral LD50 was determined to be between 300 and 2000 mg/kg body weight.[6] It is also considered a skin irritant but not a sensitizer in guinea pig maximization tests.[7]

Table 2: Acute Toxicity of alpha-Pinene



Route	Species	Test	Result	Reference
Oral	Rat	OECD TG 423	300 < LD50 < 2000 mg/kg bw	
Dermal	Rat	OECD TG 402	LD50 > 2000 mg/kg bw	
Inhalation	Mouse	RD50	1,053 - 1,107 ppm	[7]

Repeated Dose Toxicity of alpha-Pinene

Sub-chronic inhalation studies have been conducted on alpha-pinene. In a 3-month study, male and female F344/N rats and B6C3F1/N mice were exposed to alpha-pinene vapor. The major targets for toxicity were identified as the liver, urinary system, and male reproductive system.[8]

Table 3: Repeated Dose Inhalation Toxicity of alpha-Pinene (3-Month Study)



Species	Sex	Lowest- Observed- Effect Level (LOEL)	Observed Effects	Reference
Rat	Male	25 ppm	Increased incidences of kidney lesions	[8]
Rat	Female	25 ppm	Increased relative liver weights	[8]
Mouse	Male	100 ppm	Decreased sperm per cauda and increased incidences of transitional epithelium hyperplasia of the urinary bladder	[8]
Mouse	Female	100 ppm	Increased incidences of transitional epithelium hyperplasia of the urinary bladder	[8]

Genotoxicity of alpha-Pinene

Alpha-pinene has been evaluated for its genotoxic potential in various assays. It was found to be not mutagenic in bacterial reverse mutation assays (Ames test).[8][9] However, one in vitro study in mammalian cells indicated that alpha-pinene could be clastogenic and aneugenic.[9] Its metabolite, alpha-pinene oxide, has been shown to be mutagenic in bacterial assays.[10] [11][12]



Table 4: Genotoxicity of alpha-Pinene

Test System	Method	Result	Reference
S. typhimurium & E. coli	Ames Test	Negative	[8][9]
Mouse Peripheral Blood Erythrocytes	Micronucleus Test	Negative	[8]
V79-C13 Chinese Hamster Cells	In vitro	Clastogenic and aneugenic	[9]

Carcinogenicity and Reproductive Toxicity of alpha-Pinene

There is a lack of chronic toxicity and carcinogenicity studies for alpha-pinene.[9] Similarly, no dedicated reproductive and developmental toxicity studies were found in the literature.[7]

General Experimental Protocols for Toxicological Assessment

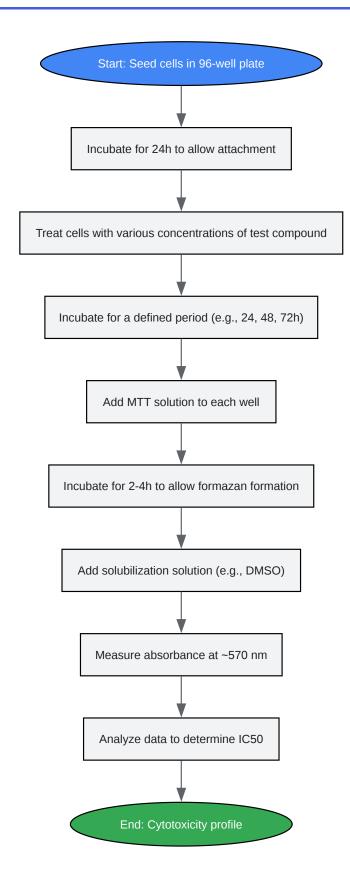
In the absence of specific experimental data for **alpha-fenchene**, this section outlines the general methodologies for key toxicological endpoints that would be relevant for its assessment.

In Vitro Cytotoxicity Assay

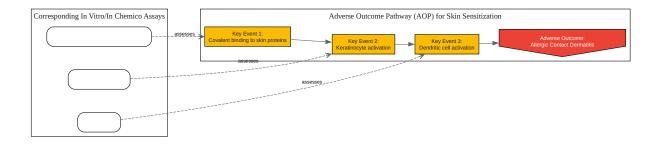
A common method to assess the cytotoxicity of a substance is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] [14][15][16] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow for MTT Assay









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